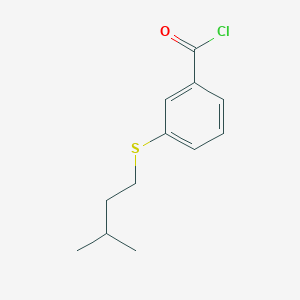

3-(iso-Pentylthio)benzoyl chloride

Description

Significance of the Acyl Chloride Functional Group in Organic Transformations

The reactivity of the acyl chloride functional group stems from the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon. This creates a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. chemistrytalk.org Consequently, acyl chlorides readily undergo nucleophilic acyl substitution reactions, where the chloride ion is displaced by a variety of nucleophiles. fiveable.mechemistrytalk.org This property allows for the efficient conversion of carboxylic acids into other important functional groups such as esters (through reaction with alcohols), amides (through reaction with amines), and anhydrides (through reaction with carboxylates). wikipedia.orgfiveable.me The reactions are often irreversible, which is a significant advantage in many synthetic procedures. chemistrytalk.org Furthermore, acyl chlorides are key reactants in Friedel-Crafts acylation reactions, a fundamental method for attaching acyl groups to aromatic rings to form ketones. chemistrytalk.org

Overview of Substituted Benzoyl Chlorides in Synthetic Chemistry

Benzoyl chloride, the simplest aromatic acyl chloride, consists of a benzene (B151609) ring attached to an acyl chloride group. wikipedia.org Substituted benzoyl chlorides are derivatives where one or more hydrogen atoms on the benzene ring are replaced by other functional groups. These substituents can significantly influence the reactivity of the acyl chloride and the properties of the resulting products. For instance, electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, while electron-donating groups might have the opposite effect. Substituted benzoyl chlorides are crucial building blocks in the synthesis of a wide range of commercially important substances, including pharmaceuticals, agrochemicals, dyes, and high-performance polymers. wikipedia.orggoogle.com The specific nature and position of the substituent on the benzene ring allow for fine-tuning of the molecule's properties to suit a particular application. researchgate.net

| Common Substituted Benzoyl Chlorides | Primary Uses |

| 4-Nitrobenzoyl chloride | Precursor to anesthetics like procaine (B135) wikipedia.org |

| 4-Chlorobenzoyl chloride | Precursor to high-performance polymers wikipedia.org |

| 3-Nitrobenzoyl chloride | Intermediate in organic synthesis |

| 3-(Chloromethyl)benzoyl chloride | Used in the preparation of star polymers and prodrugs sigmaaldrich.com |

| 3-Methylbenzoyl chloride | Intermediate in organic synthesis chemeo.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylbutylsulfanyl)benzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClOS/c1-9(2)6-7-15-11-5-3-4-10(8-11)12(13)14/h3-5,8-9H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKWSGGWTZVPBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=CC=CC(=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Profile of 3 Iso Pentylthio Benzoyl Chloride

IUPAC Name: 3-(iso-Pentylthio)benzoyl chloride CAS Registry Number: 1443328-01-5 chemdict.com

| Property | Value |

| Molecular Formula | C12H15ClOS |

| Molecular Weight | 242.76 g/mol |

| Appearance | Not specified in available results |

| Boiling Point | Not specified in available results |

| Melting Point | Not specified in available results |

| Solubility | Expected to be soluble in organic solvents and react with water wikipedia.org |

Synthesis and Manufacturing Processes

The synthesis of substituted benzoyl chlorides like 3-(iso-Pentylthio)benzoyl chloride typically involves the conversion of the corresponding carboxylic acid. A common and effective method for this transformation is the reaction of the parent carboxylic acid, in this case, 3-(iso-Pentylthio)benzoic acid, with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. wikipedia.orggoogle.comyoutube.com

The reaction with thionyl chloride is particularly common in laboratory-scale synthesis. google.comchemicalbook.com This process generally involves heating the carboxylic acid with an excess of thionyl chloride, often in an inert solvent like toluene. chemicalbook.com The reaction proceeds to form the acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture. youtube.com Purification of the resulting benzoyl chloride is typically achieved through distillation under reduced pressure. google.comgoogle.com

For industrial-scale production, processes are optimized for efficiency, safety, and cost-effectiveness. This may involve continuous flow reactors and sophisticated purification techniques to ensure high purity of the final product. google.comgoogle.com

Derivatization and Synthetic Utility of 3 Iso Pentylthio Benzoyl Chloride

Construction of Esters and Lactones with Defined Architectures

The reaction of 3-(iso-pentylthio)benzoyl chloride with alcohols and phenols provides a direct and efficient route to the corresponding esters. This transformation, a classic example of nucleophilic acyl substitution, is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is generally high-yielding and tolerates a wide variety of functional groups on the alcohol component. libretexts.orgchemguide.co.uk

For instance, the reaction of 3-(iso-pentylthio)benzoyl chloride with ethanol (B145695) in the presence of pyridine yields ethyl 3-(iso-pentylthio)benzoate. libretexts.org Similarly, reaction with phenols, such as 4-nitrophenol, proceeds smoothly to afford the corresponding phenyl esters. The reactivity of phenols can be enhanced by converting them to their more nucleophilic phenoxide salts using a base like sodium hydroxide (B78521) prior to the addition of the acyl chloride. chemguide.co.uk

The following table illustrates the scope of this reaction with various alcohols:

| Alcohol/Phenol | Base | Product | Yield (%) |

| Methanol | Pyridine | Methyl 3-(iso-pentylthio)benzoate | 95 |

| tert-Butanol | Triethylamine | tert-Butyl 3-(iso-pentylthio)benzoate | 88 |

| Benzyl alcohol | Pyridine | Benzyl 3-(iso-pentylthio)benzoate | 92 |

| 4-Nitrophenol | NaOH, then add acyl chloride | 4-Nitrophenyl 3-(iso-pentylthio)benzoate | 90 |

Beyond simple esterification, 3-(iso-pentylthio)benzoyl chloride can be a precursor for the synthesis of more complex architectures like lactones, specifically macrolactones. This is achieved through an intramolecular esterification of a suitably designed hydroxy acid. For example, a long-chain ω-hydroxy carboxylic acid could be coupled to a molecule that can be subsequently transformed into a derivative of 3-(iso-pentylthio)benzoic acid, followed by a macrolactonization step. Modern macrolactonization methods, such as the Yamaguchi or Corey-Nicolaou procedures, often employ mixed anhydrides, which can be generated from the corresponding carboxylic acid. researchgate.netnih.gov Thus, hydrolysis of 3-(iso-pentylthio)benzoyl chloride to its carboxylic acid is the first step in such a synthetic sequence.

Synthesis of Amides and Peptidomimetics

The reaction of 3-(iso-pentylthio)benzoyl chloride with primary and secondary amines is a robust method for the formation of benzamides. This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in a two-phase system (e.g., dichloromethane (B109758) and aqueous sodium hydroxide) or in the presence of a tertiary amine base in a non-protic solvent. The reaction is generally fast and exothermic.

The versatility of this reaction allows for the synthesis of a wide array of amides, as shown in the table below:

| Amine | Base | Product | Yield (%) |

| Aniline | NaOH (aq) | N-phenyl-3-(iso-pentylthio)benzamide | 94 |

| Benzylamine | Triethylamine | N-benzyl-3-(iso-pentylthio)benzamide | 96 |

| Diethylamine | Pyridine | N,N-diethyl-3-(iso-pentylthio)benzamide | 91 |

| Glycine methyl ester | Triethylamine | Methyl 2-(3-(iso-pentylthio)benzamido)acetate | 89 |

In the field of medicinal chemistry, the benzoyl group is a common scaffold. The introduction of the 3-(iso-pentylthio)benzoyl moiety can be used to create peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.gov For example, 3-(iso-pentylthio)benzoyl chloride can be used to acylate the N-terminus of a peptide or an amino acid to introduce a lipophilic, non-natural capping group. This modification can influence the peptide's conformation and its interaction with biological targets. gcwgandhinagar.com

Formation of Ketones and Diketones

Ketones can be synthesized from 3-(iso-pentylthio)benzoyl chloride using several methodologies. One common approach is the Friedel-Crafts acylation of an aromatic compound, such as benzene (B151609) or toluene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction results in the formation of an aryl ketone. youtube.com For example, the reaction of 3-(iso-pentylthio)benzoyl chloride with benzene would yield (3-(iso-pentylthio)phenyl)(phenyl)methanone.

Alternatively, ketones can be prepared by reacting the acyl chloride with organometallic reagents. While highly reactive organolithium and Grignard reagents often lead to over-addition to form tertiary alcohols, less reactive organometallic compounds like organocadmium or organocuprate reagents are effective for ketone synthesis. byjus.com For instance, reacting 3-(iso-pentylthio)benzoyl chloride with diethylcadmium (B3343991) would produce 1-(3-(iso-pentylthio)phenyl)propan-1-one.

The synthesis of 1,3-diketones can be achieved through the acylation of a ketone enolate with 3-(iso-pentylthio)benzoyl chloride. nih.govorganic-chemistry.org The ketone is first deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form the enolate, which then acts as a nucleophile, attacking the acyl chloride. This method allows for the construction of β-diketone moieties, which are important structural motifs in many natural products and pharmaceuticals.

| Reactant | Catalyst/Reagent | Product |

| Benzene | AlCl₃ | (3-(iso-Pentylthio)phenyl)(phenyl)methanone |

| Diethylcadmium | - | 1-(3-(iso-Pentylthio)phenyl)propan-1-one |

| Acetone Enolate (from LDA) | - | 1-(3-(iso-Pentylthio)phenyl)butane-1,3-dione |

Elaboration into Polymeric and Supramolecular Materials via Acylation

In polymer chemistry, acyl chlorides like benzoyl chloride are sometimes used in small quantities during the synthesis of polyurethane prepolymers. researchgate.netechemi.com They act as stabilizers by neutralizing any residual basicity from the polyol components. researchgate.netechemi.com This prevents side reactions, such as the formation of allophanate (B1242929) and biuret (B89757) crosslinks, which can lead to premature gelation and an increase in viscosity during storage. researchgate.net It is plausible that 3-(iso-pentylthio)benzoyl chloride could serve a similar function, with the added benefit of introducing a flexible, lipophilic side chain that could subtly modify the properties of the final polyurethane material.

The principles of supramolecular chemistry can also be applied to systems involving 3-(iso-pentylthio)benzoyl chloride. For example, the hydrolysis of benzoyl chlorides has been shown to be influenced by encapsulation within the cavity of host molecules like cucurbit[n]urils. researchgate.net A hypothetical supramolecular system could involve the encapsulation of the iso-pentylthio-benzoyl portion of the molecule within a cyclodextrin (B1172386) or a synthetic macrocyclic host. Such host-guest complexation could alter the reactivity of the acyl chloride group, potentially leading to selective reactions or catalysis in aqueous media.

Integration into Complex Heterocyclic Systems through Cyclization Reactions

3-(iso-Pentylthio)benzoyl chloride is a valuable starting material for the synthesis of various heterocyclic compounds. The general strategy involves an initial acylation reaction to form an amide or ketone, followed by an intramolecular cyclization reaction. For example, the acylation of an ortho-amino-substituted aromatic compound, such as 2-aminothiophenol, with 3-(iso-pentylthio)benzoyl chloride would yield an intermediate amide. This intermediate can then undergo an acid-catalyzed cyclization and dehydration to form a 1,3-benzothiazole derivative.

A plausible reaction sequence is outlined below:

Amide Formation: Reaction of 3-(iso-pentylthio)benzoyl chloride with 2-aminophenol (B121084) in the presence of a base to form 2-hydroxy-N-(3-(iso-pentylthio)phenyl)benzamide.

Cyclization: Treatment of the resulting amide with a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent would induce an intramolecular cyclization to form 2-(3-(iso-pentylthio)phenyl)benzo[d]oxazole.

This approach allows for the incorporation of the 3-(iso-pentylthio)phenyl moiety into a wide range of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. youtube.com

Spectroscopic and Advanced Structural Elucidation of 3 Iso Pentylthio Benzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(iso-Pentylthio)benzoyl chloride. Through the analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(iso-Pentylthio)benzoyl chloride is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoyl chloride moiety and the aliphatic protons of the iso-pentyl group. The aromatic protons would appear as a complex multiplet pattern in the downfield region (typically δ 7.0-8.5 ppm) due to their varied electronic environments and spin-spin coupling. The protons of the iso-pentyl group would be observed in the upfield region, with characteristic chemical shifts and multiplicities that confirm the branched structure. chemicalbook.comchemicalbook.comspectrabase.comspectrabase.comhmdb.ca

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the benzoyl chloride is expected to resonate at a significantly downfield chemical shift (around 165-170 ppm). rsc.org The aromatic carbons would appear in the range of δ 120-140 ppm, while the aliphatic carbons of the iso-pentyl group would be found in the upfield region (δ 10-40 ppm). chemicalbook.comhmdb.cachegg.comoregonstate.eduresearchgate.net

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, aiding in the assignment of the complex aromatic and aliphatic spin systems. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing unambiguous C-H connectivity information.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(iso-Pentylthio)benzoyl Chloride

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon | - | ~168 |

| Aromatic C-1 | - | ~135 |

| Aromatic C-2 | ~7.8 (d) | ~128 |

| Aromatic C-3 | - | ~140 |

| Aromatic C-4 | ~7.5 (t) | ~129 |

| Aromatic C-5 | ~7.6 (d) | ~130 |

| Aromatic C-6 | ~7.9 (s) | ~132 |

| S-CH₂ | ~3.0 (t) | ~38 |

| CH₂ | ~1.6 (m) | ~28 |

| CH | ~1.8 (m) | ~25 |

| CH₃ (x2) | ~0.9 (d) | ~22 |

Chemical shifts are approximate and can be influenced by solvent and other experimental conditions. Coupling patterns are abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the key functional groups present in 3-(iso-Pentylthio)benzoyl chloride. The IR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to the vibrational modes of specific bonds. amazonaws.commsu.edu

The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the benzoyl chloride group. This band typically appears in the range of 1770-1815 cm⁻¹, a higher frequency than that observed for other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom. dergipark.org.trresearchgate.netresearchgate.netnist.govnih.govchemicalbook.com

Other significant absorption bands would include:

Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H stretching: Medium to strong bands just below 3000 cm⁻¹.

Aromatic C=C stretching: Several bands of varying intensity in the 1450-1600 cm⁻¹ region.

C-S stretching: A weak absorption band, which can be difficult to identify, typically in the 600-800 cm⁻¹ range.

C-Cl stretching: A medium to strong band in the 650-850 cm⁻¹ region. researchgate.net

Table 2: Expected Infrared Absorption Frequencies for 3-(iso-Pentylthio)benzoyl Chloride

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O (Benzoyl Chloride) | Stretching | 1770-1815 | Strong |

| Aromatic C-H | Stretching | 3000-3100 | Weak to Medium |

| Aliphatic C-H | Stretching | 2850-2960 | Medium to Strong |

| Aromatic C=C | Stretching | 1450-1600 | Variable |

| C-S | Stretching | 600-800 | Weak |

| C-Cl | Stretching | 650-850 | Medium to Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of 3-(iso-Pentylthio)benzoyl chloride and to elucidate its fragmentation pattern, which provides further structural confirmation. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound.

The fragmentation of 3-(iso-Pentylthio)benzoyl chloride is expected to proceed through several characteristic pathways. A primary fragmentation would involve the loss of the chlorine atom to form a stable acylium ion. nih.govnih.govcdnsciencepub.comnist.govlibretexts.orgmiamioh.edunih.gov Subsequent fragmentation of the iso-pentyl group would also be prominent, leading to the formation of various smaller fragments. The fragmentation of the thioether linkage is another possible pathway. miamioh.edu

Table 3: Predicted Mass Spectrometry Fragmentation for 3-(iso-Pentylthio)benzoyl Chloride

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 242/244 | [M]⁺ | Molecular Ion (with ³⁵Cl/³⁷Cl isotopes) |

| 207 | [M-Cl]⁺ | Loss of Chlorine |

| 135 | [C₇H₄SO]⁺ | Cleavage of the iso-pentyl group |

| 105 | [C₇H₅O]⁺ | Benzoyl cation from further fragmentation |

| 71 | [C₅H₁₁]⁺ | iso-Pentyl cation |

| 57 | [C₄H₉]⁺ | Loss of a methyl group from the iso-pentyl cation |

X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives)

For crystalline derivatives of 3-(iso-Pentylthio)benzoyl chloride, X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and intermolecular interactions.

While 3-(iso-Pentylthio)benzoyl chloride itself may be a liquid or low-melting solid at room temperature, suitable crystalline derivatives could be prepared for X-ray analysis. The resulting crystal structure would provide invaluable insights into the conformation of the iso-pentylthio group relative to the benzoyl chloride ring and would reveal any significant intermolecular interactions, such as π-stacking of the aromatic rings or van der Waals forces, that govern the packing of the molecules in the crystal lattice. rsc.orgresearchgate.netnih.gov

Advanced Spectroscopic Methods for Electronic Structure Probing

To gain a deeper understanding of the electronic properties of 3-(iso-Pentylthio)benzoyl chloride and its derivatives, advanced spectroscopic methods can be employed. These techniques probe the electronic transitions and energy levels within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of 3-(iso-Pentylthio)benzoyl chloride would reveal information about the electronic transitions within the molecule. The benzoyl chloride moiety is expected to exhibit characteristic π → π* transitions. The presence of the sulfur atom with its lone pair of electrons may introduce n → π* transitions and could influence the energy and intensity of the primary absorption bands.

Computational Chemistry: In conjunction with experimental techniques, computational methods such as Density Functional Theory (DFT) can be used to model the electronic structure of 3-(iso-Pentylthio)benzoyl chloride. These calculations can predict the molecular orbitals, electron density distribution, and theoretical spectroscopic data, providing a more profound understanding of the molecule's reactivity and properties. acs.orgresearchgate.netresearchgate.net The electronic properties of related thioanisole (B89551) derivatives have been studied, providing a basis for such computational investigations. acs.orgresearchgate.netgoogle.com

Computational Chemistry and Theoretical Investigations of 3 Iso Pentylthio Benzoyl Chloride

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are a cornerstone of modern chemical research, offering a window into the electronic environment of a molecule. For 3-(iso-pentylthio)benzoyl chloride, methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be employed to predict its electronic structure and reactivity.

These calculations typically begin with geometry optimization to find the lowest energy conformation of the molecule. Following this, various electronic properties can be calculated. Key parameters include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map.

The iso-pentylthio group at the meta position is expected to have a nuanced effect on the electronic structure. The sulfur atom can act as a weak π-donor through resonance and as a σ-acceptor due to its electronegativity. The meta-positioning means that resonance effects on the benzoyl chloride moiety will be less pronounced than if the substituent were at the ortho or para position.

The reactivity of the acyl chloride group is largely dictated by the electrophilicity of the carbonyl carbon. Quantum mechanical calculations can quantify this through metrics such as the partial atomic charge on the carbonyl carbon and the energy of the LUMO. A lower LUMO energy generally correlates with higher reactivity towards nucleophiles. Theoretical studies on substituted benzoyl chlorides have shown that electron-withdrawing groups tend to increase the reactivity of the acyl chloride, while electron-donating groups decrease it. nih.gov The net electronic effect of the 3-iso-pentylthio group would determine its influence on the reactivity of the benzoyl chloride.

Table 1: Hypothetical Calculated Electronic Properties of Substituted Benzoyl Chlorides

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Carbonyl Carbon Partial Charge (a.u.) |

| Benzoyl chloride | -9.5 | -1.2 | +0.45 |

| 4-Nitrobenzoyl chloride | -10.2 | -1.8 | +0.55 |

| 4-Methoxybenzoyl chloride | -8.9 | -0.9 | +0.40 |

| 3-(iso-Pentylthio)benzoyl chloride | -9.3 | -1.3 | +0.47 |

Note: The data in this table is illustrative and based on established chemical principles, not on direct experimental or computational results for 3-(iso-pentylthio)benzoyl chloride.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior. For a flexible molecule like 3-(iso-pentylthio)benzoyl chloride, with its iso-pentyl side chain, MD simulations are invaluable for understanding its conformational landscape and how it interacts with other molecules, such as solvents.

An MD simulation would involve placing the molecule in a simulated box, often with solvent molecules, and then solving Newton's equations of motion for every atom in the system over a period of time. This provides a trajectory of the molecule's movements, revealing preferred conformations of the iso-pentylthio side chain and its rotational freedom.

Furthermore, MD simulations can shed light on intermolecular interactions. For instance, in a solution, the simulation can show how solvent molecules arrange themselves around the solute molecule, particularly around the reactive acyl chloride group. This information is crucial for understanding solvent effects on reaction rates and mechanisms. Studies on related systems have demonstrated that solvent organization can significantly influence the accessibility of the reactive site to a nucleophile.

Reaction Pathway Modeling and Transition State Characterization

A key application of computational chemistry is the modeling of chemical reaction pathways. For the reactions of 3-(iso-pentylthio)benzoyl chloride, such as hydrolysis or aminolysis, computational methods can be used to map out the potential energy surface of the reaction. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them.

The solvolysis of benzoyl chlorides can proceed through different mechanisms, including a direct displacement (S_N_2-like) or a stepwise mechanism involving an acylium ion intermediate (S_N_1-like). nih.govrsc.org The preferred pathway is influenced by the substituents on the aromatic ring and the solvent. nih.govrsc.org

By calculating the energies of the transition states, the activation energy for different potential pathways can be determined, allowing for a prediction of the most likely reaction mechanism. For example, a reaction with a lower activation energy will proceed more rapidly. The geometry of the transition state also provides valuable information about the reaction mechanism. For instance, in a nucleophilic attack on the carbonyl carbon, the transition state geometry will reveal the angle of approach of the nucleophile.

Substituent Effect Analysis on Acyl Chloride Reactivity

The iso-pentylthio group is expected to be a weakly deactivating group when at the meta position. Its influence on reactivity can be dissected into inductive and resonance effects. The sulfur atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect. However, the sulfur lone pairs can participate in resonance, which would be an electron-donating effect. At the meta position, the resonance effect is minimized, and the inductive effect is likely to be dominant, albeit weak.

This would place 3-(iso-pentylthio)benzoyl chloride's reactivity somewhere between that of benzoyl chloride and more strongly deactivated derivatives like 3-nitrobenzoyl chloride. In comparison to a methoxy (B1213986) group, which is a strong resonance donor, the thioether group is a weaker donor.

Table 2: Illustrative Relative Reaction Rates for the Ethanolysis of Substituted Benzoyl Chlorides

| Substituent (at meta-position) | Relative Rate (k/k_H) |

| -NO₂ | 0.1 |

| -Cl | 0.4 |

| -H | 1.0 |

| -S-iso-pentyl | 0.8 |

| -OCH₃ | 1.5 |

Note: This table presents hypothetical data based on the expected electronic effects of the substituents and is intended for illustrative purposes.

Future Research Directions and Emerging Applications in Chemical Research

Development of Novel Catalytic Methods for Transformations Involving 3-(iso-Pentylthio)benzoyl Chloride

The acyl chloride functional group is a cornerstone of organic synthesis, known for its high reactivity. Future research is poised to develop sophisticated catalytic methods to control and diversify the transformations of 3-(iso-Pentylthio)benzoyl chloride, moving beyond traditional stoichiometric reactions.

Palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds, represent a major area for development. sigmaaldrich.com The acyl Sonogashira reaction, for instance, couples acyl chlorides with terminal alkynes to produce ynones, or acetylenic ketones. researchgate.net Applying this to 3-(iso-Pentylthio)benzoyl chloride could yield a variety of acetylenic ketones bearing the iso-pentylthio group, which are valuable intermediates in medicinal chemistry and materials science. lookchem.com Similarly, Stille-type couplings could be explored to form ketones. nih.gov The development of heterogeneous palladium catalysts could offer advantages such as easier separation and recycling, aligning with green chemistry principles. researchgate.net

Another critical area is the catalytic synthesis of amides. Direct amidation of acyl chlorides using catalytic methods can overcome the limitations of traditional routes, which often require harsh conditions or produce significant waste. semanticscholar.orgorganic-chemistry.org Research into metal-free amidation reactions, perhaps using silyl-amide reagents or catalyzed by triphenylphosphine (B44618) oxide, could provide mild and highly selective routes to a diverse range of amides derived from 3-(iso-pentylthio)benzoyl chloride. nih.govchemrxiv.orgresearchgate.net These methods promise high yields, broad substrate scope, and short reaction times at room temperature. nih.gov

Interactive Table: Potential Catalytic Transformations

| Catalytic Method | Reactant | Potential Product Class | Significance |

|---|---|---|---|

| Acyl Sonogashira Coupling | Terminal Alkyne | Acetylenic Ketones | Intermediates for pharmaceuticals and materials. researchgate.net |

| Stille Coupling | Organostannane | Ketones | Forms C-C bonds with high functional group tolerance. nih.gov |

| Catalytic Amidation | Amine/Ammonia Source | Amides | Access to biologically relevant scaffolds under mild conditions. semanticscholar.orgorganic-chemistry.org |

Exploration of New Chemical Transformations Leveraging the iso-Pentylthio Moiety

The iso-pentylthio group (a thioether) within the molecule is not merely a passive substituent. It offers a reactive handle for a variety of chemical transformations, which remains a fertile ground for future research. The sulfur atom can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives would have significantly different electronic properties and solubility profiles, potentially leading to new applications in areas like solvent extraction or as precursors for novel polymers.

Furthermore, the thioether linkage itself can participate in or direct chemical reactions. Thioether groups have been utilized in metal-catalyzed cross-coupling reactions and can be instrumental in "click chemistry" applications. researchgate.net Research could focus on developing catalytic systems that selectively cleave or modify the C-S bond, allowing the introduction of other functional groups at the 3-position of the benzoyl ring. This would provide a strategic advantage, enabling late-stage functionalization of complex molecules built from the 3-(iso-pentylthio)benzoyl chloride core.

Interactive Table: Potential Transformations of the iso-Pentylthio Group

| Reaction Type | Reagent(s) | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Oxidation | Oxidizing Agent (e.g., H₂O₂) | Sulfoxide/Sulfone | Modifying polarity, creating new ligands or catalysts. |

| C-S Bond Cleavage | Reductive/Oxidative Conditions | Thiol/Other Substituents | Late-stage functionalization, introducing diversity. |

| Metal Coordination | Transition Metal Catalyst | Metal-Sulfur Complex | Directing group for ortho-functionalization, catalysis. |

Application as a Core Building Block in Advanced Organic Synthesis

The dual functionality of 3-(iso-Pentylthio)benzoyl chloride makes it an attractive core building block for constructing complex molecular architectures. The highly reactive acyl chloride can be readily transformed into a wide array of functional groups, including esters, amides, and ketones, serving as the initial step in multi-step syntheses. ontosight.aipjoes.com

In medicinal chemistry, this compound could be used to generate libraries of diverse small molecules for high-throughput screening. The iso-pentylthio group provides a lipophilic handle that can be varied to fine-tune the pharmacokinetic properties of drug candidates. Benzoyl chloride and its derivatives are already used for the derivatization of neurochemicals and other metabolites for analytical purposes, a strategy that improves detection and separation. nih.govnih.govresearchgate.netchromatographyonline.com Applying this concept, 3-(iso-pentylthio)benzoyl chloride could be used to synthesize standards or derivatize complex biological samples for metabolomics studies.

In materials science, its role as a monomer or precursor for polymers and functional materials is an exciting prospect. For example, it could be used to synthesize polyamides or polyesters with tailored properties, where the thioether linkage could provide sites for cross-linking or metal coordination, leading to materials with unique optical or electronic characteristics.

Sustainable and Green Chemistry Approaches in the Synthesis and Use of Acyl Chlorides

The future of chemical manufacturing is intrinsically linked to the principles of green and sustainable chemistry. humanjournals.com Research focusing on the synthesis and application of 3-(iso-pentylthio)benzoyl chloride will increasingly prioritize environmentally benign methods.

Traditional synthesis of acyl chlorides often involves hazardous reagents like thionyl chloride or oxalyl chloride. pjoes.comtaylorandfrancis.com Future research will likely focus on developing catalytic or alternative activation methods that avoid these substances. For instance, using catalytic amounts of triphenylphosphine oxide with oxalyl chloride has been shown to be a milder alternative for generating reactive acylating agents. organic-chemistry.orgchemrxiv.org

Interactive Table: Comparison of Synthetic Approaches

| Aspect | Traditional Method | Green Chemistry Approach |

|---|---|---|

| Synthesis Reagents | Stoichiometric thionyl chloride, phosphorus pentachloride. ontosight.ai | Catalytic activators, alternative chlorinating agents. chemrxiv.org |

| Solvents | Anhydrous organic solvents (e.g., Dichloromethane (B109758), Toluene). taylorandfrancis.com | Water, supercritical CO₂, ionic liquids, solvent-free conditions. tandfonline.comnih.gov |

| Energy Input | Conventional heating, often for extended periods. | Microwave irradiation, ultrasound, mechanochemistry. ontosight.ai |

| Waste Generation | Significant amounts of acidic and hazardous byproducts. | Atom-economical reactions, catalytic cycles, recyclable catalysts. humanjournals.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(iso-Pentylthio)benzoyl chloride, and what factors influence reagent selection?

- Methodological Answer : The synthesis typically involves thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) reacting with the corresponding carboxylic acid precursor. For example, 3-(iso-Pentylthio)benzoic acid can be treated with SOCl₂ under reflux in anhydrous conditions to form the acyl chloride. Reagent selection depends on reaction efficiency, by-product formation (e.g., HCl vs. POCl₃), and compatibility with functional groups (e.g., the iso-Pentylthio moiety). Catalysts like pyridine may enhance reactivity in sterically hindered systems .

Q. How can researchers characterize the purity and structural integrity of 3-(iso-Pentylthio)benzoyl chloride post-synthesis?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and detect impurities.

- FTIR : Peaks at ~1770 cm⁻¹ (C=O stretch) and ~700 cm⁻¹ (C-S stretch) validate functional groups.

- GC-MS/HPLC : Quantify purity and identify volatile by-products.

- Elemental Analysis : Verify stoichiometry of C, H, S, and Cl.

Physical properties (e.g., boiling point, density) should align with structurally similar benzoyl chlorides .

Q. What safety protocols are recommended for handling 3-(iso-Pentylthio)benzoyl chloride given its reactivity and potential hazards?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to mitigate exposure to vapors (e.g., HCl, SO₂).

- Storage : Under inert gas (N₂/Ar) in sealed containers to prevent hydrolysis.

- Waste Disposal : Neutralize with cold sodium bicarbonate before disposal.

Although direct carcinogenicity data for this compound are unavailable, benzoyl chloride derivatives are classified as Group 2A carcinogens (probable human carcinogens) due to structural similarities .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of 3-(iso-Pentylthio)benzoyl chloride?

- Methodological Answer : Optimization involves:

- Temperature : Controlled reflux (60–80°C) to balance reaction rate and decomposition.

- Catalysts : Pyridine (1–5 mol%) to scavenge HCl and reduce side reactions.

- Solvent : Anhydrous toluene or dichloromethane to avoid hydrolysis.

- Reagent Ratios : Excess SOCl₂ (1.5–2 eq.) ensures complete conversion.

Orthogonal design experiments (e.g., Taguchi methods) can identify critical parameters .

Q. What analytical strategies resolve contradictions in spectroscopic data for this compound when impurities are present?

- Methodological Answer :

- Hyphenated Techniques : LC-MS or GC-MS to correlate retention times with mass spectra.

- 2D NMR (COSY, HSQC) : Differentiate overlapping signals from impurities.

- X-ray Crystallography : Confirm molecular structure if crystalline derivatives are accessible.

- Spiking Experiments : Compare with authentic samples or synthesized impurities.

For example, iso-Pentylthio-related by-products (e.g., disulfides) may require tailored separation protocols .

Q. How does the steric and electronic effects of the iso-Pentylthio group influence the reactivity of this benzoyl chloride in nucleophilic acyl substitutions?

- Methodological Answer :

- Steric Effects : The bulky iso-Pentylthio group reduces accessibility to the carbonyl carbon, slowing reactions with sterically demanding nucleophiles (e.g., tertiary amines).

- Electronic Effects : The sulfur atom’s electron-donating resonance (+M effect) decreases electrophilicity of the carbonyl, requiring stronger nucleophiles (e.g., Grignard reagents) or Lewis acid catalysts (e.g., AlCl₃).

Comparative studies with methylthio or phenylthio analogs can clarify these effects .

Q. What are the challenges in scaling up the synthesis of 3-(iso-Pentylthio)benzoyl chloride while maintaining yield and purity?

- Methodological Answer :

- Heat Management : Exothermic reactions require jacketed reactors to prevent thermal degradation.

- By-Product Control : Continuous distillation removes volatile by-products (e.g., SO₂).

- Moisture Sensitivity : Large-scale reactions necessitate rigorous drying of solvents and reagents.

- Catalyst Recovery : Immobilized catalysts (e.g., polymer-supported pyridine) improve recyclability.

Pilot studies using flow chemistry may enhance scalability and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.